Cas no 116753-57-2 (3-(2,3-dimethoxyphenoxy)propan-1-amine)

3-(2,3-Dimethoxyphenoxy)propan-1-amine is a specialized organic compound featuring a phenoxypropylamine backbone with dimethoxy substitutions at the 2- and 3-positions of the aromatic ring. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The amine functionality provides reactivity for further derivatization, while the dimethoxyphenoxy moiety may enhance binding affinity in biologically active molecules. Its well-defined molecular architecture ensures consistency in research applications, particularly in the development of receptor-targeted compounds. The compound's stability and purity are critical for reproducible results in medicinal chemistry and material science studies.
3-(2,3-dimethoxyphenoxy)propan-1-amine structure
116753-57-2 structure
Product Name:3-(2,3-dimethoxyphenoxy)propan-1-amine
CAS No:116753-57-2
MF:C11H17NO3
MW:211.257583379745
CID:3207333
PubChem ID:14025833
Update Time:2025-05-21

3-(2,3-dimethoxyphenoxy)propan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-PROPANAMINE, 3-(2,3-DIMETHOXYPHENOXY)-
    • 3-(2,3-dimethoxyphenoxy)propan-1-amine
    • 116753-57-2
    • EN300-1835879
    • Inchi: 1S/C11H17NO3/c1-13-9-5-3-6-10(11(9)14-2)15-8-4-7-12/h3,5-6H,4,7-8,12H2,1-2H3
    • InChI Key: XETIAZVIOFAWAT-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=C(C=1OC)OC)CCCN

Computed Properties

  • Exact Mass: 211.12084340Da
  • Monoisotopic Mass: 211.12084340Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 6
  • Complexity: 166
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 53.7Ų

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3-(2,3-dimethoxyphenoxy)propan-1-amine Related Literature

Additional information on 3-(2,3-dimethoxyphenoxy)propan-1-amine

3-(2,3-Dimethoxyphenoxy)Propan-1-Amine

3-(2,3-Dimethoxyphenoxy)Propan-1-Amine, also known by its CAS number 116753-57-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a phenoxy group with a primary amine. The phenoxy group is attached to the propan-1-amine backbone, creating a molecule with potential applications in drug design and material science.

The molecular structure of 3-(2,3-Dimethoxyphenoxy)Propan-1-Amine consists of a benzene ring substituted with two methoxy groups at the 2 and 3 positions. This substitution pattern imparts specific electronic and steric properties to the molecule, which are crucial for its reactivity and functionality. The phenoxy group is connected to a three-carbon chain terminated by an amine group (-NH₂), making it a versatile building block for further chemical modifications.

Recent studies have highlighted the importance of such compounds in the development of new pharmaceutical agents. The presence of the dimethoxyphenoxy group in 3-(2,3-Dimethoxyphenoxy)Propan-1-Amine has been shown to enhance the compound's bioavailability and pharmacokinetic properties. Researchers have explored its potential as a precursor for synthesizing bioactive molecules, including those with anti-inflammatory and antioxidant activities.

In terms of synthesis, 3-(2,3-Dimethoxyphenoxy)Propan-1-Amine can be prepared through various methods, including nucleophilic aromatic substitution and coupling reactions. These methods leverage the reactivity of the phenoxy group and the amine functionality to create stable intermediates that can be further functionalized. The choice of synthetic pathway depends on the desired scalability and purity of the final product.

The compound's physical properties, such as its melting point and solubility, are critical factors in determining its suitability for various applications. Experimental data indicate that 3-(2,3-Dimethoxyphenoxy)Propan-1-Amine exhibits moderate solubility in organic solvents like dichloromethane and ethanol, making it amenable to solution-based reactions. Its stability under different conditions has also been evaluated, ensuring its reliability in both laboratory and industrial settings.

From an environmental perspective, understanding the fate and transport of 3-(2,3-Dimethoxyphenoxy)Propan-1-Amine in natural systems is essential for assessing its potential impact on ecosystems. Studies have shown that the compound undergoes biodegradation under aerobic conditions, reducing its persistence in the environment. This information is valuable for regulatory agencies and industries seeking to comply with environmental standards.

In conclusion, 3-(2,3-Dimethoxyphenoxy)Propan-1-Amine (CAS No. 116753-57-2) is a multifaceted compound with promising applications across diverse fields. Its unique structure, coupled with recent advancements in synthetic methodologies and pharmacological studies, positions it as a key player in modern chemical research. As ongoing investigations continue to uncover new insights into its properties and uses, this compound is poised to make significant contributions to scientific innovation.

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